molecular formula C11H11NO4 B7885209 Ethyl-m-nitrocinnamate

Ethyl-m-nitrocinnamate

Cat. No. B7885209
M. Wt: 221.21 g/mol
InChI Key: QZEPRSLOWNHADS-UHFFFAOYSA-N
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Description

Ethyl-m-nitrocinnamate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Polarity and Structure Analysis : Ethyl α-nitrocinnamates, including ethyl-m-nitrocinnamate, have been studied for their polarity and structure using dipole moments method and quantum-chemical calculations. These compounds predominantly exist as Z-isomers in solution, meaning the nitro group and benzene ring are cis-positioned (Vereshchagina et al., 2013).

  • Geometrical Isomers and Addition Reactions : The preparation and properties of the geometrical isomers of ethyl α-nitrocinnamate, including their facile addition reactions with ethanol, have been described. These isomers were obtained through thermal- or photoisomerization and predominantly produced via the Knoevenagel reaction (Yamamura, Watarai, & Kinugasa, 1971).

  • Synthesis and Structure Studies : Methods for preparing ethyl α-nitrocinnamates have been modified, and their structures confirmed by various spectroscopic methods. These compounds are primarily present as Z-isomers in solution, and Z⇄E isomerization has been observed in specific cases (Baichurin et al., 2013).

  • Reduction Reactions of Ortho-nitrocinnamates : The reduction of o-nitrocinnamates by sodium borohydride and palladium–charcoal has been investigated. This study observed the influence of different solvents on the products obtained, especially for ethyl trans-α-cyano-o-nitrocinnamate (Coutts, 1969).

  • Study of Geometric Isomerism : Ethyl α-nitrocinnamates have been analyzed for their Z→E isomerization properties using 1H NMR spectroscopy. This study focused on the impact of different substituents in α-nitroacrylates and the effect of deuterated solvents (Baichurin et al., 2016).

  • Quinoline Derivatives Synthesis : Ethyl α-nitrocinnamate has been used in the synthesis of quinoline derivatives. The reaction of ethyl nitrocinnamates with triethyl phosphite produced specific quinoline derivatives in varying yields (Kametani et al., 1969).

  • Isoxazoles Synthesis : An effective method has been developed for synthesizing highly functionalized isoxazoles using ethyl α-nitrocinnamates. These compounds react smoothly with α-nitro carbonyl compounds to produce isoxazoles (Chen, Chen, & Chuang, 2010).

  • Anti-inflammatory and Anti-angiogenic Effects : Ethyl-p-methoxycinnamate, a related compound, has been studied for its anti-inflammatory and anti-angiogenic effects, highlighting its potential as a therapeutic agent for inflammatory and angiogenesis-related diseases (Umar et al., 2014).

properties

IUPAC Name

ethyl 3-(3-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEPRSLOWNHADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035682
Record name Ethyl 3-nitrocinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-m-nitrocinnamate

CAS RN

5396-71-4
Record name 2-Propenoic acid, 3-(3-nitrophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5396-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-nitrocinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzaldehyde (49 g, 295 mmol) and (diethoxy-phosphoryl)-acetic acid ethyl ester (72.74 g, 325 mmol) in DMF (300 ml) at 0° C. was added NaH (14.2 g, 354 mmol) portionwise and stirred for 1.5 hrs at r.t. The reaction mixture was poured into water to give colorless crystals, which were collected by filtration and washed with water and hexane to give the product ethyl 3-(3-nitrophenyl)acrylate (63 g, yield 96.6%). 1H NMR MeOD 400 MHz. δ 8.42-7.62 (m, 4H), 7.74-7.70 (d, 1H), 6.68-6.64 (d, 1H), 4.28-4.22 (m, 2H), 1.34-1.30 (m, 3H).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
72.74 g
Type
reactant
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-nitro-benzaldehyde (15.1 g, 0.1 mol) in CH2Cl2 (200 mL) was added dropwise (triphenyl-λ5-phosphanylidene)-acetic acid ethyl ester (34.8 g, 0.1 mol) in CH2Cl2 (100 mL) at 0° C. After the addition was complete, the resulting mixture was stirred for 1 h. After removal the solvent under reduced pressure, the residue was purified by column chromatography to afford 3-(3-nitrophenyl)acrylic acid ethyl ester (16.5 g, 74.6% yield). 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H), 8.23 (dd, J=0.8, and 8.0 Hz, 1H), 7.82 (d, J=7.6 Hz, 1H), 7.72 (d, J=16.0 Hz, 1H), 7.58 (t, J=8.0 Hz, 1H), 6.56 (d, J=16.0 Hz, 1H), 4.29 (q, J=7.2 Hz, 2H), 1.36 (t, J=6.8 Hz, 3H).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
HW Underwood Jr, EL Kochmann - Journal of the American …, 1926 - ACS Publications
… Ethyl m-Nitrocinnamate.—A 43.8% yield of w-nitrocinnamic acid was obtained from 100 g. of technical w-nitrobenzaldehyde by the usual method.4 …
Number of citations: 6 pubs.acs.org
WO Godtfredsen, S Vangedal - Acta Chem. Scand, 1955 - actachemscand.org
… Upon treatment of ethyl m-nitrocinnamate with hydrazine hydrate, Curtius and Bleicher 2 were able to isolate two isomeric compounds; both were assumed to be «î-nitrocinnamic acid …
Number of citations: 48 actachemscand.org
S TANAKA, K UEKAMA, KEN IKEDA - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
The effect of cyclodextrin (CyD) on the alkaline hydrolysis of various ethyl cinnamates was investigated. The inclusion by χ-CyD retarded the hydrolysis in all cases but that by β-CyD …
Number of citations: 24 www.jstage.jst.go.jp
田中重男, 上釜兼人, 池田憲 - Chemical and Pharmaceutical Bulletin, 1976 - jlc.jst.go.jp
The effect of cyclodextrin (CyD) on the alkaline hydrolysis of various ethyl cinnamates was investigated. The inclusion by χ-CyD retarded the hydrolysis in all cases but that by β-CyD …
Number of citations: 2 jlc.jst.go.jp
JP Schaefer, JC Lark, CA Flegal… - The Journal of Organic …, 1967 - ACS Publications
… ethyl hydrogen malonate, prepared according to the method described by Strube,88 and 8.5 g (0.056 mole) ofm-nitrobenzaldehyde was prepared 10 g (82%) of ethyl m-nitrocinnamate …
Number of citations: 42 pubs.acs.org
MS Newman, SH Merrill - Journal of the American Chemical …, 1955 - ACS Publications
The reasons for the synthesis of a series of ortho-, meta-and para-svhstituted phenylpropiolic acids are given in the accompanying paper. 2 In this paper are described the synthesis …
Number of citations: 34 pubs.acs.org
JL Donovan, NAVAL ACADEMY ANNAPOLIS MD - 1982 - apps.dtic.mil
Quinones are chemical compounds utilized throughout naturally occurring biological systems in energy-transferring reductionoxidation reactions. Quinones are also being tested in the …
Number of citations: 2 apps.dtic.mil
MT Bogert, A Stull - Journal of the American Chemical Society, 1926 - ACS Publications
By the action of ammonia and of aniline upon the oxanilate, the corre-sponding amide and anilide were obtained. Reduction of the oxanilate yielded benzothiazole-2-carboxylic acid, …
Number of citations: 22 pubs.acs.org
LM Honig - 1967 - repository.arizona.edu
… Acid-catalyzed esterification of XLIV afforded ethyl m-nitrocinnamate (XLV) in moderate yield. Alternatively, ester XLV was prepared in excellent yield from m-nltrobenzaldehyde (XLIII) …
Number of citations: 0 repository.arizona.edu
D Christoforou - 1981 - ir.canterbury.ac.nz
The electronic effects of the azo group have been examined in two ways. Part I. The rates of positive bromination of azoxybenzene and four azobenzenes have been measured in …
Number of citations: 1 ir.canterbury.ac.nz

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